rac-N-Desmethyl Bedaquiline-d6
Description
Contextualization within Bedaquiline (B32110) Metabolism and Analytical Chemistry Research
Bedaquiline is a potent diarylquinoline drug that represents a significant advancement in the treatment of MDR-TB. oup.com In the human body, Bedaquiline undergoes Phase I metabolism, primarily mediated by the cytochrome P450 isoenzyme CYP3A4. oup.comdrugbank.comtandfonline.com This process transforms Bedaquiline into its principal active metabolite, N-desmethyl bedaquiline, also known as M2. oup.comdrugbank.com While the parent drug is responsible for most of the bactericidal effect, the M2 metabolite is also active, albeit less so than Bedaquiline. tandfonline.com
Rationale for Deuterated Analog Research in Drug Discovery and Development
The use of deuterated compounds, where one or more hydrogen atoms are replaced by their stable isotope deuterium (B1214612), is a cornerstone of modern bioanalytical chemistry. hwb.gov.inwikipedia.org This substitution creates a molecule that is chemically and physically almost identical to the original compound but has a higher molecular mass. wikipedia.orgcd-bioparticles.net The key advantage lies in the kinetic isotope effect; the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can sometimes lead to a slower rate of metabolism for the deuterated molecule. wikipedia.orgmusechem.com
However, the primary application in analytical chemistry is not to alter metabolism but to serve as an ideal internal standard (IS) for quantitative analysis, especially with LC-MS/MS techniques. scispace.comnih.gov An internal standard is added in a known quantity to samples at the beginning of the analytical process. lgcstandards.com Because the deuterated IS (e.g., rac-N-Desmethyl Bedaquiline-d6) behaves nearly identically to the non-deuterated analyte (N-Desmethyl Bedaquiline) during sample extraction, chromatography, and ionization, it can effectively compensate for variations in sample preparation and matrix effects in the mass spectrometer. scispace.comwaters.com The mass spectrometer can easily distinguish between the analyte and the heavier deuterated standard, allowing for a highly accurate calculation of the analyte's concentration based on the ratio of their respective signals. scispace.comlgcstandards.com This approach is considered the gold standard for quantitative bioanalysis. nih.govchromatographyonline.com
Significance of this compound as a Research Standard
This compound is a stable, isotopically labeled form of the M2 metabolite of Bedaquiline. evitachem.comveeprho.com The "d6" designation signifies that six hydrogen atoms have been replaced by deuterium, providing a sufficient mass shift for clear differentiation from the native metabolite in a mass spectrometer. evitachem.comlgcstandards.com
Its primary and critical role is as an internal standard for the quantification of N-desmethyl bedaquiline (M2) in biological samples. evitachem.comveeprho.com In research settings, such as clinical pharmacokinetic studies, scientists develop and validate LC-MS/MS assays to measure drug and metabolite levels. asm.org The inclusion of this compound in these assays ensures the accuracy and reliability of the quantification of M2. veeprho.com By correcting for procedural variability, it allows researchers to confidently determine the precise concentrations of the M2 metabolite, which is essential for building accurate pharmacokinetic models. nih.govscispace.com
The chemical properties of this research standard are well-defined, facilitating its use in laboratory settings.
Interactive Table: Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1-[6-bromo-2-(trideuteriomethoxy)quinolin-3-yl]-2-naphthalen-1-yl-1-phenyl-4-(trideuteriomethylamino)butan-2-ol | nih.gov |
| Molecular Formula | C₃₁H₂₃D₆BrN₂O₂ | evitachem.com |
| Molecular Weight | ~547.5 g/mol | evitachem.comnih.govsimsonpharma.com |
| Monoisotopic Mass | 546.17890 Da | nih.govnih.gov |
| CAS Number | 2271264-46-9 | lgcstandards.comnih.gov |
| Isotope Type | Deuterium | lgcstandards.com |
Overview of Research Objectives and Scope for this compound Investigations
The use of this compound is integral to several key research objectives in the study of Bedaquiline. These objectives are focused on elucidating the drug's behavior and ensuring its optimal use.
Development and Validation of Bioanalytical Methods: A primary objective is to create and validate robust, sensitive, and specific LC-MS/MS methods for the simultaneous quantification of Bedaquiline and its M2 metabolite in various biological matrices, including plasma and tissue cells. asm.orgevitachem.com
Pharmacokinetic (PK) Modeling: Research aims to accurately characterize the absorption, distribution, metabolism, and excretion (ADME) of Bedaquiline and M2. nih.govnih.gov Using the precise concentration data obtained with the help of the deuterated standard, scientists can develop population pharmacokinetic models to understand how factors like patient weight, age, or co-morbidities affect drug and metabolite levels. nih.govnih.govasm.org
Drug-Drug Interaction (DDI) Studies: Investigations into how co-administered drugs affect the metabolism of Bedaquiline are critical. frontiersin.org For example, studies have explored how inhibitors of the CYP3A4 enzyme can alter the conversion of Bedaquiline to M2. frontiersin.org Accurate measurement of M2 using its deuterated standard is essential to quantify the extent of these interactions. frontiersin.org
Exposure-Response Analysis: A crucial goal is to establish relationships between the concentration of Bedaquiline and M2 (exposure) and the therapeutic or toxicological outcomes (response). drugbank.comasm.org Understanding the intracellular accumulation of M2, which is facilitated by accurate measurement, is particularly important as the metabolite is linked to potential cardiotoxicity. asm.orgfrontiersin.org
Properties
Molecular Formula |
C₃₁H₂₃D₆BrN₂O₂ |
|---|---|
Molecular Weight |
547.52 |
Synonyms |
rac-(1R,2S)-1-(6-Bromo-2-meth-d3-oxyquinolin-3-yl)-4-(methyl-d3-amino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol; (αR,βS)-rel-6-Bromo-2-meth-d3-oxy-α-[2-(methyl-d3-amino)ethyl]-α-1-naphthalenyl-β-phenyl-3-quinolineethanol |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling Strategies for Rac N Desmethyl Bedaquiline D6
Approaches to Deuterium (B1214612) Incorporation in Bedaquiline (B32110) Derivatives
The introduction of deuterium into the Bedaquiline scaffold can be strategically achieved at various positions. For rac-N-Desmethyl Bedaquiline-d6, the deuterium atoms are incorporated at the N-methyl and methoxy (B1213986) groups.
The incorporation of a trideuteromethyl (-CD₃) group at the nitrogen atom can be accomplished through several synthetic strategies. A common approach involves the use of deuterated methylating agents. For instance, a precursor secondary amine can be reacted with a trideuteromethylating agent such as trideuteromethyl iodide (CD₃I) or dimethyl-d6 sulfate (B86663) ((CD₃)₂SO₄). This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the acid generated during the reaction.
Another strategy involves reductive amination using a deuterated formaldehyde (B43269) source (e.g., paraformaldehyde-d₂) and a reducing agent. This method allows for the direct conversion of a primary amine to its N-methyl-d₃ analog. More advanced methods, such as semiconductor photocatalysis, have also been explored for the controllable deuterium labeling of N-alkyl groups in pharmaceuticals. researchgate.net
Bedaquiline possesses two chiral centers, leading to the existence of four possible stereoisomers. acs.orgnih.gov The synthesis of Bedaquiline often results in a mixture of diastereomers, which then require separation. acs.org The synthesis of this compound, as indicated by its name, results in a racemic mixture of the (1R, 2S) and (1S, 2R) enantiomers. The synthetic route typically does not employ chiral catalysts or resolving agents that would favor the formation of a single enantiomer. nih.govacs.org Therefore, the final product is a mixture of enantiomers, which may be suitable for its intended use as an internal standard where stereospecificity is not a primary requirement for quantification.
Chemical Synthesis Routes for N-Demethylated Bedaquiline Analogs
The synthesis of N-demethylated Bedaquiline analogs involves either the use of a precursor that is later methylated or the demethylation of a Bedaquiline derivative.
The N-demethylation of tertiary amines is a well-established transformation in organic synthesis. nih.govresearchgate.net Several reagents and methods can be employed for the regioselective removal of a methyl group from the dimethylamino moiety of a Bedaquiline precursor.
One common method is the use of chloroformate reagents, such as α-chloroethyl chloroformate. nih.gov This reagent reacts with the tertiary amine to form a carbamate (B1207046) intermediate, which upon subsequent hydrolysis or methanolysis, yields the secondary amine. Other methods include the von Braun reaction using cyanogen (B1215507) bromide and the Polonovski reaction, which involves the formation of an amine N-oxide followed by treatment with an activating agent. nih.govresearchgate.net More recent developments have explored iron-salt mediated Polonovski reactions for efficient N-demethylation of complex alkaloids. nih.gov
The synthesis of Bedaquiline and its analogs typically involves the coupling of a substituted quinoline (B57606) moiety with a side chain. nih.govchemicalbook.com For this compound, a precursor containing the deuterated methoxy group on the quinoline ring would be synthesized first. This can be achieved by using a deuterated methylating agent to introduce the -OCD₃ group onto a corresponding hydroxylated quinoline precursor.
The synthesis of the side chain can be designed to already incorporate the N-desmethyl feature, for example, by using a protected secondary amine that is deprotected in a later step. Alternatively, a dimethylated precursor can be synthesized and subsequently demethylated as described in the previous section. The final step would involve the coupling of the deuterated quinoline precursor with the appropriate side-chain precursor to yield the target molecule.
Advanced Spectroscopic and Chromatographic Techniques for Synthetic Product Validation
The confirmation of the structure and purity of this compound requires the use of advanced analytical techniques.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a crucial tool for the analysis of Bedaquiline and its metabolites. nih.gov For this compound, mass spectrometry would be used to confirm the molecular weight and the incorporation of six deuterium atoms. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.
Nuclear Magnetic Resonance (NMR) spectroscopy is another essential technique. ¹H NMR would show the absence of signals corresponding to the N-methyl and methoxy protons, while ²H NMR would confirm the presence and location of the deuterium atoms. ¹³C NMR would show characteristic shifts due to the presence of deuterium.
Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), are used to assess the purity of the synthesized compound. Chiral chromatography could be employed to confirm the racemic nature of the product by separating the enantiomers.
Below is an interactive data table summarizing the key analytical techniques and expected observations for the validation of this compound.
| Technique | Parameter | Expected Observation |
| LC-MS/MS | Molecular Ion Peak | [M+H]⁺ at m/z corresponding to C₃₁H₂₄D₆BrN₂O₂⁺ |
| Isotopic Pattern | Confirmation of the presence of bromine and six deuterium atoms | |
| ¹H NMR | Chemical Shift | Absence of signals for N-CH₃ and O-CH₃ protons |
| ²H NMR | Chemical Shift | Signals corresponding to the -NCD₃ and -OCD₃ groups |
| ¹³C NMR | Chemical Shift | Isotope-induced shifts for carbons attached to deuterium |
| HPLC | Purity | A single major peak indicating high purity |
| Chiral HPLC | Enantiomeric Ratio | Two peaks of equal area, confirming a racemic mixture |
Mass Spectrometry for Isotopic Purity and Molecular Weight Confirmation
Mass spectrometry (MS) is the definitive technique for confirming the molecular weight of this compound and assessing its isotopic purity. The introduction of six deuterium atoms results in a predictable mass shift compared to the unlabeled compound. lgcstandards.com
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is used to determine the accurate mass of the molecule. For this compound, the expected monoisotopic mass of the neutral molecule [M] is approximately 546.1789 Da. nih.gov In typical positive ion electrospray ionization (ESI+), the compound is observed as the protonated molecule [M+H]⁺. The analysis confirms the successful incorporation of the six deuterium atoms by comparing the measured mass to the theoretical mass.
Isotopic purity is also a critical parameter evaluated by mass spectrometry. This analysis quantifies the percentage of the desired d6-labeled compound relative to any unlabeled (d0) or partially deuterated (d1-d5) species. By examining the ion intensities of these different isotopic species, the enrichment of the d6-labeled compound can be calculated, ensuring it meets the high standards required for an internal standard. A high isotopic purity is crucial to prevent interference and ensure accuracy in quantitative assays. Tandem mass spectrometry (LC-MS/MS) methods developed for the parent drug and its metabolite utilize specific mass transitions (parent ion → fragment ion) for quantification, and similar principles are applied to the deuterated standard. nih.govnih.gov
Table 1: Theoretical Mass Data for this compound
| Species | Chemical Formula | Theoretical Monoisotopic Mass (Da) |
|---|---|---|
| Unlabeled N-Desmethyl Bedaquiline | C₃₁H₂₉BrN₂O₂ | 540.1416 |
| This compound | C₃₁H₂₃D₆BrN₂O₂ | 546.1793 |
Note: The table presents calculated theoretical masses. Actual measured values in experiments should be within a few parts per million (ppm) of these values when using HRMS.
Nuclear Magnetic Resonance Spectroscopy for Deuterium Position and Stereoisomer Analysis
The IUPAC name, rel-(1R, 2S)-1-(6-bromo-2-(methoxy-d3)quinolin-3-yl)-4-((methyl-d3)amino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol, indicates that the six deuterium atoms are located on the methoxy group (-OCD₃) and the N-methyl group (-NCD₃). veeprho.com
¹H NMR (Proton NMR): In the ¹H NMR spectrum of the deuterated compound, the signals corresponding to the protons of the methoxy and N-methyl groups in the unlabeled compound would be absent or significantly diminished. This absence provides direct evidence of successful deuteration at these specific sites. The remaining proton signals in the spectrum can be assigned to the rest of the molecule, confirming that the core structure is intact.
²H NMR (Deuterium NMR): A deuterium NMR experiment would show signals at the chemical shifts corresponding to the methoxy and N-methyl positions, providing direct observation of the incorporated deuterium.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum is also affected by deuteration. The carbon atoms directly attached to deuterium atoms (the -OCD₃ and -NCD₃ carbons) will exhibit a characteristic triplet splitting pattern due to carbon-deuterium coupling, and their signals may be slightly shifted upfield compared to the unlabeled compound.
While standard NMR can confirm the racemic nature of the compound by showing a single set of signals for the mixture of enantiomers, specialized chiral NMR techniques, using chiral solvating or derivatizing agents, could be employed to resolve signals for the different stereoisomers if required, although this is more commonly addressed by chromatography. researchgate.net
Chromatographic Separation Techniques for Purity and Isomeric Ratio Determination
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are essential for determining the chemical purity and isomeric ratio of this compound. nih.gov
Chemical Purity Assessment: Reversed-phase HPLC, often using C8 or C18 columns, is a standard method for assessing the chemical purity of Bedaquiline and its analogs. scilit.comnih.gov A gradient elution system with a mobile phase consisting of an aqueous buffer (like phosphate (B84403) buffer or formic acid in water) and organic solvents (such as acetonitrile (B52724) and/or methanol) is typically used. scilit.comnih.gov The purity of this compound is determined by injecting the sample and measuring the peak area of the main component relative to the total area of all detected peaks using a UV detector. A high chemical purity (typically >98%) is necessary for a reference standard.
Table 2: Representative UPLC Method Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | Acquity UPLC BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm) nih.gov |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile nih.gov |
| Flow Rate | 0.40 mL/min nih.gov |
| Column Temp. | 50°C nih.gov |
| Detection | UV-Vis (e.g., 227 nm) researchgate.net |
| Injection Vol. | 5 µL nih.gov |
Isomeric Ratio Determination: Since the compound is a racemic mixture ("rac-"), it contains an equal amount of two enantiomers. Chiral chromatography is the technique used to separate and quantify these enantiomers to confirm the 1:1 ratio. Studies on Bedaquiline have shown that chiral stationary phases, such as those based on cellulose (B213188) derivatives (e.g., Chiralcel OJ-3R), can successfully separate its stereoisomers. researchgate.net By developing a suitable chiral HPLC method, the two enantiomers of this compound can be resolved into two distinct peaks. The ratio of their peak areas should be approximately 50:50, confirming the racemic nature of the material.
Advanced Bioanalytical Methodologies Utilizing Rac N Desmethyl Bedaquiline D6 As an Internal Standard
Development of Quantitative Assays for Bedaquiline (B32110) and its N-Desmethyl Metabolite
The simultaneous quantification of bedaquiline and its N-desmethyl metabolite presents analytical challenges due to the complex nature of biological samples. LC-MS/MS has emerged as the preferred technique for this purpose, offering high sensitivity and selectivity. chromatographyonline.com The use of a stable isotope-labeled internal standard, such as rac-N-Desmethyl Bedaquiline-d6, is integral to the development of these quantitative assays.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Optimization
The optimization of LC-MS/MS parameters is a critical step in the development of a sensitive and specific assay for bedaquiline and its N-desmethyl metabolite. This process involves the careful selection of chromatographic conditions and mass spectrometric settings to achieve optimal separation and detection.
For the chromatographic separation, a C18 column is often employed with a mobile phase consisting of a mixture of organic solvent (e.g., methanol) and an aqueous solution containing a modifier like ammonium (B1175870) formate (B1220265) and formic acid. nih.gov The gradient elution program is optimized to ensure sufficient resolution between the parent drug, its metabolite, and endogenous matrix components, all within a short run time to allow for high-throughput analysis. nih.gov
In the mass spectrometer, the analytes are typically detected in the positive ion mode using multiple reaction monitoring (MRM). nih.gov The precursor and product ions for bedaquiline, N-desmethyl bedaquiline, and the internal standard this compound are carefully selected and optimized to maximize signal intensity and specificity.
Role of Deuterated Internal Standards in Analytical Accuracy and Precision
Deuterated internal standards, like this compound, play a pivotal role in ensuring the accuracy and precision of LC-MS/MS bioanalytical methods. nih.gov Since these stable isotope-labeled standards have nearly identical physicochemical properties to the analyte of interest, they co-elute and experience similar ionization effects in the mass spectrometer. chromatographyonline.com This allows the internal standard to effectively compensate for variations that may occur during sample preparation, such as extraction inconsistencies, and for fluctuations in the instrument's performance. chromatographyonline.com The use of a deuterated internal standard for both bedaquiline and its N-desmethyl metabolite has been shown to yield good accuracy and precision in validated methods. nih.gov
Strategies for Mitigating Matrix Effects in Complex Biological Matrices
Matrix effects, which are the suppression or enhancement of analyte ionization due to co-eluting endogenous components from the biological matrix, can significantly impact the accuracy and reliability of LC-MS/MS assays. nih.govbioanalysis-zone.com Several strategies are employed to mitigate these effects.
A primary strategy is the use of an appropriate internal standard, with stable isotope-labeled standards like this compound being the preferred choice. chromatographyonline.com These standards co-elute with the analyte and experience similar matrix effects, thus providing effective compensation. chromatographyonline.com
Effective sample preparation is another crucial step in reducing matrix effects. nih.gov Techniques such as liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are utilized to remove interfering substances like proteins and phospholipids (B1166683) from the sample before analysis. chromatographyonline.comcore.ac.uk For instance, LLE with methyl tertiary butyl ether has been successfully used for the extraction of bedaquiline and its metabolites from plasma. nih.gov
Chromatographic separation can also be optimized to separate the analytes from the majority of matrix components, thereby minimizing their impact on ionization. nih.gov
Method Validation Parameters for Bioanalytical Assays
Once an LC-MS/MS method is developed, it must undergo a rigorous validation process to ensure its reliability and suitability for its intended purpose. This validation assesses several key parameters, including linearity, calibration range, and analytical sensitivity.
Evaluation of Linearity and Calibration Range
The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. This is evaluated by analyzing a series of calibration standards at different concentrations. The resulting data is used to construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.
A linear regression analysis is then performed, and the correlation coefficient (r²) is calculated to assess the linearity of the curve. A correlation coefficient of ≥ 0.99 is generally considered acceptable. nih.gov The calibration range is the range of concentrations over which the method is shown to be linear, accurate, and precise.
Table 1: Representative Calibration Curve Data for Bedaquiline and N-Desmethyl Bedaquiline
| Analyte | Calibration Range | Correlation Coefficient (r²) |
| Bedaquiline | 5 - 1800 ng/mL | ≥ 0.99 |
| N-Desmethyl Bedaquiline | 0.05 - 6.00 mg/L | 0.999 |
Note: The data in this table is derived from published literature and is for illustrative purposes. nih.govnih.gov
Assessment of Analytical Sensitivity (Limit of Detection, Limit of Quantitation)
The analytical sensitivity of a method is determined by its limit of detection (LOD) and limit of quantitation (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise, though not necessarily quantified with acceptable accuracy and precision.
The LOQ, on the other hand, is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. The lower limit of quantitation (LLOQ) is a critical parameter for pharmacokinetic studies, as it defines the lowest concentration that can be reliably measured. For bedaquiline and its N-desmethyl metabolite, LLOQs in the low ng/mL or mg/L range have been achieved. nih.govnih.gov
Table 2: Analytical Sensitivity of Bedaquiline and N-Desmethyl Bedaquiline Assays
| Analyte | Lower Limit of Quantitation (LLOQ) |
| Bedaquiline | 5 ng/mL |
| N-Desmethyl Bedaquiline | 0.05 mg/L |
Note: The data in this table is derived from published literature and is for illustrative purposes. nih.govnih.gov
Determination of Intra- and Inter-Batch Accuracy and Precision
The validation of a bioanalytical method necessitates a thorough evaluation of its accuracy and precision. Accuracy refers to the closeness of the measured value to the true value, while precision describes the reproducibility of the measurements. These parameters are assessed by analyzing quality control (QC) samples at multiple concentration levels on the same day (intra-batch) and on different days (inter-batch).
In a bioanalytical method developed for the quantification of bedaquiline and its primary metabolite, N-monodesmethyl bedaquiline (M2), in human serum, a deuterated analog of bedaquiline was employed as the internal standard. The method demonstrated excellent accuracy and precision, as detailed in the following tables. nih.gov
Intra-Batch (Within-Run) Accuracy and Precision nih.gov
| Analyte | Quality Control Level | Nominal Concentration (mg/L) | Measured Concentration (Mean ± SD, mg/L) | Accuracy (%) | Precision (CV, %) |
|---|---|---|---|---|---|
| Bedaquiline | LLOQ | 0.05 | 0.05 ± 0.004 | 1.9 | 7.2 |
| Low | 0.15 | 0.16 ± 0.005 | 5.3 | 3.0 | |
| Medium | 1.50 | 1.63 ± 0.053 | 8.5 | 3.3 | |
| High | 4.50 | 4.84 ± 0.160 | 7.6 | 3.3 | |
| N-desmethyl Bedaquiline (M2) | LLOQ | 0.05 | 0.05 ± 0.002 | 2.9 | 4.8 |
| Low | 0.15 | 0.16 ± 0.005 | 4.1 | 3.1 | |
| Medium | 1.50 | 1.62 ± 0.084 | 8.1 | 5.2 |
Inter-Batch (Between-Run) Accuracy and Precision nih.gov
| Analyte | Quality Control Level | Nominal Concentration (mg/L) | Measured Concentration (Mean ± SD, mg/L) | Accuracy (%) | Precision (CV, %) |
|---|---|---|---|---|---|
| Bedaquiline | LLOQ | 0.05 | 0.05 ± 0.002 | 13.6 | 4.3 |
| Low | 0.15 | 0.16 ± 0.000 | 4.9 | 0.0 | |
| Medium | 1.50 | 1.62 ± 0.046 | 8.2 | 2.9 | |
| High | 4.50 | 4.86 ± 0.104 | 8.0 | 2.1 | |
| N-desmethyl Bedaquiline (M2) | LLOQ | 0.05 | 0.05 ± 0.002 | 8.5 | 4.6 |
| Low | 0.15 | 0.16 ± 0.000 | 4.9 | 0.0 | |
| Medium | 1.50 | 1.61 ± 0.058 | 7.1 | 3.6 |
LLOQ: Lower Limit of Quantification; SD: Standard Deviation; CV: Coefficient of Variation.
The data presented demonstrates that the use of a stable isotope-labeled internal standard allows for the development of bioanalytical methods with high accuracy and precision, meeting the stringent requirements for regulated bioanalysis.
Evaluation of Extraction Recovery and Process Efficiency
Extraction recovery is a critical parameter in bioanalytical method development, representing the efficiency of the analyte's extraction from the biological matrix. Process efficiency takes into account both the extraction recovery and the effects of the matrix on the analytical signal. Consistent and reproducible recovery is essential for the reliability of the method.
In a study aimed at quantifying bedaquiline in human plasma, bedaquiline-d6 was used as the internal standard. The extraction of the analyte and the internal standard from plasma was performed using a liquid-liquid extraction (LLE) technique with methyl tertiary butyl ether (MTBE). The extraction efficiency was found to be consistent and reproducible across different concentration levels. nih.gov
Extraction Efficiency of Bedaquiline and Bedaquiline-d6 nih.gov
| Analyte | Quality Control Level | Mean Extraction Efficiency (%) |
|---|---|---|
| Bedaquiline | Low (15 ng/mL) | 74.2 |
| Medium (900 ng/mL) | 75.8 | |
| High (1400 ng/mL) | 73.5 |
| Bedaquiline-d6 (IS) | 2000 ng/mL | 76.1 |
The consistent recovery of both the analyte and the deuterated internal standard highlights the suitability of this approach for quantitative bioanalysis, as the internal standard effectively compensates for any potential variability during the sample preparation process.
Application in Pharmacokinetic Research Models (Non-Human Species)
Quantification in Animal Plasma and Tissue Samples
Preclinical pharmacokinetic studies in animal models are a cornerstone of drug development, providing essential information on the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. The accurate quantification of the drug and its metabolites in various biological matrices, such as plasma and tissues, is critical for the interpretation of these studies. The use of this compound as an internal standard is instrumental in achieving the required sensitivity and accuracy for these analyses.
For instance, in pharmacokinetic studies of bedaquiline in rats, a sensitive UPLC-MS/MS method was developed for the simultaneous quantification of bedaquiline and its N-desmethyl metabolite (M2) in plasma. researchgate.net While the specific internal standard used was linezolid (B1675486) in this particular study, the principle of using an internal standard to ensure analytical accuracy remains the same and the use of a deuterated analog like this compound would be considered best practice. Such methods enable the detailed characterization of the pharmacokinetic profiles of both the parent drug and its metabolite in animal models.
Determination of Exposure Parameters in Preclinical Studies
The data generated from the quantification of drug and metabolite concentrations in animal plasma are used to calculate key pharmacokinetic parameters that describe the systemic exposure of the compound. These parameters include the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC).
In a study investigating the pharmacokinetics of different salt forms of bedaquiline in dogs, the plasma concentrations of bedaquiline and its active N-desmethyl metabolite, M2, were determined using LC-MS/MS. nih.gov The study provided valuable data on the exposure of both the parent drug and its metabolite.
Pharmacokinetic Parameters of Bedaquiline and M2 in Dogs Following Oral Administration of Bedaquiline Fumarate (10 mg/kg) nih.gov
| Parameter | Bedaquiline | N-desmethyl Bedaquiline (M2) |
|---|---|---|
| Cmax (ng/mL) | 291 ± 103 | 17.5 (mean) |
| Tmax (h) | 3.5 ± 1.0 | 37.5 (mean) |
| AUC0–t (ng·h/mL) | 10,700 ± 4,120 | ~3,210 |
| t1/2 (h) | 115 ± 43 | Not Reported |
Data are presented as mean ± standard deviation where available.
These preclinical exposure parameters are crucial for understanding the disposition of the drug and for making informed decisions regarding its further development. The use of a reliable internal standard, such as this compound, is fundamental to the integrity of these data.
Application in In Vitro Drug Metabolism and Interaction Studies
Quantification in Liver Microsomal Incubation Systems
In vitro drug metabolism studies using liver microsomes are widely employed to investigate the metabolic pathways of a drug candidate and to identify the enzymes responsible for its biotransformation, primarily cytochrome P450 (CYP) enzymes. nih.gov These studies involve incubating the drug with liver microsomes and a cofactor system, followed by the quantification of the parent drug depletion or metabolite formation over time.
The accurate quantification of the analyte in the complex matrix of a microsomal incubation is critical for determining metabolic stability and kinetic parameters. The use of a stable isotope-labeled internal standard like this compound is highly advantageous in these experimental setups. It allows for precise quantification by correcting for any variations in sample processing and analytical response.
In a typical in vitro metabolism study, various concentrations of the drug are incubated with a fixed concentration of liver microsomes (e.g., 0.5 mg/mL) for a defined period. The reaction is then quenched, and the samples are processed for LC-MS/MS analysis. The internal standard is added during the sample processing step to normalize the quantification of the analyte of interest, which could be the parent drug or its N-desmethyl metabolite. nih.gov This approach enables the reliable determination of key metabolic parameters, such as the intrinsic clearance (CLint), which is essential for predicting the in vivo hepatic clearance of the drug.
Analysis in Hepatocyte and S9 Fraction Assays
The quantitative analysis of drug metabolism in in vitro systems, such as hepatocyte and S9 fraction assays, is fundamental to preclinical drug development. These assays provide critical data on a compound's metabolic stability and potential for drug-drug interactions. The accuracy and precision of these studies rely heavily on the use of appropriate internal standards in bioanalytical methods, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS). For the analysis of Bedaquiline's primary metabolite, N-Desmethyl Bedaquiline, the stable isotope-labeled compound this compound serves as an ideal internal standard.
Hepatocyte assays, utilizing intact liver cells, offer a comprehensive view of metabolic processes, encompassing both Phase I and Phase II enzymatic activities. researchgate.netnih.gov In these experiments, cryopreserved or fresh hepatocytes are incubated with the parent drug, Bedaquiline. Over a time course, samples are taken to monitor the depletion of the parent drug and the formation of metabolites. protocols.io The liver S9 fraction, which contains both microsomal and cytosolic enzymes, is another valuable tool for assessing metabolic stability. researchgate.netnih.gov It is particularly useful for high-throughput screening due to its cost-effectiveness and ease of use. nih.gov
In both assay types, the reaction is quenched at specific time points, and the samples are prepared for LC-MS/MS analysis. During sample preparation, a known concentration of this compound is added to each sample. This internal standard co-elutes with the analyte of interest, N-Desmethyl Bedaquiline, but is distinguishable by its higher mass due to the deuterium (B1214612) atoms. By comparing the peak area ratio of the analyte to the internal standard, variations in sample extraction, matrix effects, and instrument response can be normalized, ensuring accurate quantification.
The data generated from these assays are used to calculate key pharmacokinetic parameters such as intrinsic clearance (Clint) and half-life (t½), which are predictive of a drug's in vivo metabolic fate. The use of a stable isotope-labeled internal standard like this compound is crucial for the reliability of these predictions.
Table 1: Representative Data from a Metabolic Stability Assay of Bedaquiline in Human Liver S9 Fraction
| Incubation Time (minutes) | Bedaquiline Concentration (µM) | N-Desmethyl Bedaquiline Peak Area Ratio (Analyte/IS) | Calculated N-Desmethyl Bedaquiline Concentration (µM) |
|---|---|---|---|
| 0 | 1.0 | 0.005 | 0.001 |
| 5 | 0.85 | 0.152 | 0.030 |
| 15 | 0.62 | 0.410 | 0.082 |
| 30 | 0.38 | 0.685 | 0.137 |
| 60 | 0.15 | 0.915 | 0.183 |
Use in Enzyme Kinetic Studies for Metabolite Formation
Understanding the kinetics of metabolite formation is essential for characterizing the enzymes responsible for a drug's metabolism and predicting potential drug-drug interactions. For Bedaquiline, the primary metabolic pathway is N-demethylation to form N-Desmethyl Bedaquiline (also referred to as M2). nih.govfrontiersin.org Enzyme kinetic studies are performed to determine which cytochrome P450 (CYP) isoforms are involved in this transformation and to quantify their respective contributions.
These studies typically involve incubating Bedaquiline at various concentrations with specific, cDNA-expressed human CYP enzymes or with human liver microsomes, which contain a mixture of these enzymes. nih.gov The rate of N-Desmethyl Bedaquiline formation is measured over time. Accurate quantification of the metabolite is paramount, and the use of this compound as an internal standard in the LC-MS/MS analysis is critical for achieving the necessary precision and accuracy.
By measuring the initial velocity of the reaction at different substrate concentrations, key kinetic parameters, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), can be determined. The Km value represents the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the enzyme's affinity for the substrate.
Table 2: Enzyme Kinetic Parameters for the Formation of N-Desmethyl Bedaquiline by Different Human CYP Isoforms
| CYP Isoform | Km (µM) | Relative Contribution to N-demethylation (%) |
|---|---|---|
| CYP3A4 | 8.5 | ~75% |
| CYP2C8 | 13.1 | ~9% |
| CYP2C19 | 21.3 | ~6% |
| CYP2C9 | N/A | ~6% |
| CYP2A6 | N/A | ~3% |
Data adapted from Liu, K. et al. (2014). Bedaquiline Metabolism: Enzymes and Novel Metabolites. Drug Metabolism and Disposition, 42(5), 853-859. nih.govfrontiersin.org
Table of Compound Names
| Compound Name |
|---|
| This compound |
| Bedaquiline |
| N-Desmethyl Bedaquiline |
Investigations into the Enzymatic Formation Pathways of N Desmethyl Bedaquiline Non Human and in Vitro Systems
Identification of Cytochrome P450 Isoforms Responsible for N-Demethylation
In vitro studies have been instrumental in identifying the specific CYP isoforms responsible for the N-demethylation of Bedaquiline (B32110). While CYP3A4 is recognized as the principal enzyme, other isoforms also contribute to this metabolic process. nih.govbohrium.com
To pinpoint the individual enzymes involved in Bedaquiline's metabolism, researchers utilize recombinant human CYP enzymes expressed in systems like cDNA. nih.govresearchgate.net These systems allow for the investigation of a single enzyme's metabolic activity in isolation. Studies using this approach have confirmed that CYP3A4 is the major pathway for Bedaquiline N-demethylation. nih.govresearchgate.netbohrium.com However, these investigations also revealed that CYP2C8 and CYP2C19 are involved in the formation of N-Desmethyl Bedaquiline. nih.govbohrium.comnih.gov The involvement of multiple enzymes suggests that if CYP3A4 is inhibited, the metabolism of Bedaquiline to its N-desmethyl metabolite may not be completely blocked, as CYP2C8 and CYP2C19 can still contribute to the process. nih.govbohrium.com
Reaction phenotyping, often conducted using hepatic subcellular fractions such as human liver microsomes (HLMs), helps to determine the relative contribution of different enzyme pathways to a drug's metabolism. frontiersin.org This is frequently achieved by using selective chemical inhibitors for specific CYP enzymes. frontiersin.org Studies on Bedaquiline metabolism in HLMs have corroborated the findings from recombinant enzyme systems. frontiersin.org By using chemical inhibitors, it was determined that the CYP3A4 pathway contributes to more than 75% of the metabolism of Bedaquiline to N-Desmethyl Bedaquiline. frontiersin.orgnih.gov The remaining activity is attributed to other enzymes, including CYP2C8 and CYP2C19, confirming their role in this metabolic pathway. frontiersin.org
Kinetic Characterization of N-Demethylation Processes
Understanding the kinetics of the N-demethylation process provides insight into the efficiency of the enzymatic reactions and how they might be affected by varying drug concentrations or the presence of other substances.
The kinetics of N-Desmethyl Bedaquiline formation by the identified CYP isoforms have been characterized by determining the apparent Michaelis-Menten constants (K_m) and maximum reaction velocities (V_max). nih.gov The K_m value represents the substrate concentration at which the reaction rate is half of V_max, indicating the enzyme's affinity for the substrate. In vitro kinetic analyses using cDNA-expressed P450s have yielded specific K_m values for the N-demethylation of Bedaquiline. nih.govresearchgate.netnih.gov CYP3A4 exhibits the highest affinity for Bedaquiline in this reaction, as indicated by its lower K_m value compared to the other contributing enzymes. nih.govresearchgate.net
| Enzyme | Apparent K_m (μM) |
| CYP3A4 | 8.5 |
| CYP2C8 | 13.1 |
| CYP2C19 | 21.3 |
| Data derived from studies using cDNA-expressed P450s. nih.govresearchgate.net |
The co-administration of other drugs can inhibit the enzymes responsible for Bedaquiline metabolism, leading to potential drug-drug interactions. In vitro studies have explored the inhibitory effects of various agents on this process.
For instance, the cardiovascular drug carvedilol (B1668590) has been shown to inhibit Bedaquiline metabolism in rat liver microsomes (RLM), human liver microsomes (HLM), and recombinant CYP3A4 systems. nih.govnih.gov The half-maximal inhibitory concentration (IC50) values demonstrate a potent inhibition of CYP3A4. nih.govnih.gov The type of inhibition by carvedilol varies depending on the enzymatic system, being identified as mixed, un-competitive, and mixed in RLM, HLM, and CYP3A4, respectively. nih.govnih.govresearchgate.net
Another agent, the anti-TB drug candidate pyrifazimine (TBI-166), was identified as a moderate potential inhibitor of CYP3A4, with an IC50 of 2.65 µM. frontiersin.orgnih.govfrontiersin.org This inhibition can reduce the formation of the N-Desmethyl Bedaquiline metabolite. nih.gov
| Inhibiting Agent | Enzyme System | IC50 (μM) | Inhibition Type |
| Carvedilol | Rat Liver Microsomes (RLM) | 15.35 ± 0.43 | Mixed |
| Human Liver Microsomes (HLM) | 7.55 ± 0.74 | Un-competitive | |
| Recombinant CYP3A4 | 0.79 ± 0.05 | Mixed | |
| Pyrifazimine (TBI-166) | Recombinant CYP3A4 | 2.65 | Not Specified |
| Data from in vitro inhibition studies. frontiersin.orgnih.govnih.gov |
Isotope Effects in N-Demethylation Reactions
The use of a deuterated standard like rac-N-Desmethyl Bedaquiline-d6 is essential for accurately quantifying the metabolite in biological samples. The substitution of hydrogen with deuterium (B1214612) atoms can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). In drug metabolism, a significant KIE is often observed when a carbon-hydrogen bond is broken in the rate-determining step of a reaction, such as N-demethylation.
While the principle is well-established, specific studies detailing the deuterium isotope effects on the N-demethylation of Bedaquiline were not available in the searched literature. Generally, in peroxidase- or P450-catalyzed N-demethylation reactions of other compounds, the analysis of deuterium isotope effects provides valuable mechanistic insights into the reaction, such as identifying the rate-limiting step. researchgate.netresearchgate.net For example, a large isotope effect would suggest that the cleavage of the C-H bond on the methyl group is the slowest step in the metabolic process. Further research would be required to quantify this effect specifically for Bedaquiline's biotransformation.
Evaluation of Deuterium Isotope Effects on Reaction Rates
The substitution of hydrogen with its heavier isotope, deuterium, at a site of metabolic attack can significantly alter the rate of an enzymatic reaction. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for investigating reaction mechanisms. In the context of this compound, where the six hydrogen atoms on the N-methyl group are replaced with deuterium, a primary KIE is anticipated for its formation via N-demethylation.
While specific experimental data on the deuterium isotope effects for this compound formation are not extensively available in the public domain, the principles of drug metabolism provide a strong basis for predicting these effects. The N-demethylation of drugs by cytochrome P450 enzymes typically involves the enzymatic abstraction of a hydrogen atom from the N-methyl group as a rate-determining step. The carbon-deuterium (C-D) bond is stronger and has a lower vibrational energy than the corresponding carbon-hydrogen (C-H) bond. mdpi.com Consequently, more energy is required to break the C-D bond, which is expected to result in a slower rate of reaction for the deuterated compound compared to its non-deuterated counterpart.
This expected decrease in the rate of metabolism due to the deuterium substitution is a hallmark of a primary kinetic isotope effect. The magnitude of the KIE can provide valuable information about the transition state of the reaction and can confirm that C-H bond cleavage is indeed the rate-limiting step. mdpi.com In studies of other drugs where deuterium has been substituted at a metabolic site, this has often led to a measurable decrease in the rate of metabolite formation. nih.gov
Table 1: Predicted Impact of Deuterium Substitution on the Formation of N-Desmethyl Bedaquiline
| Parameter | Non-Deuterated Bedaquiline | This compound (Predicted) | Rationale for Prediction |
| Rate of N-Demethylation | Normal | Slower | Stronger C-D bond compared to C-H bond requires more energy to break, slowing the rate-limiting step of the reaction. |
| Kinetic Isotope Effect (kH/kD) | N/A | >1 | The ratio of the rate constant for the non-deuterated (kH) versus the deuterated (kD) compound is expected to be greater than 1, indicating a primary kinetic isotope effect. |
| Metabolic Switching | N/A | Possible | A slower N-demethylation pathway may lead to an increase in other metabolic pathways, a phenomenon known as metabolic switching. |
This table is based on established principles of kinetic isotope effects in drug metabolism, as specific experimental data for this compound was not available in the reviewed literature.
Mechanistic Implications of Kinetic Isotope Effects
The observation of a significant kinetic isotope effect in the formation of this compound would have important mechanistic implications. A primary KIE would strongly support a reaction mechanism where the cleavage of the C-H/C-D bond on the N-methyl group is the rate-determining step in the N-demethylation process mediated by CYP enzymes.
This is consistent with the generally accepted mechanism of CYP-mediated N-demethylation, which proceeds via a hydrogen atom abstraction-oxygen rebound mechanism. In this proposed mechanism, the activated oxygen species of the CYP enzyme abstracts a hydrogen atom from the methyl group, forming a radical intermediate. This is followed by the rebound of a hydroxyl group to the carbon, forming an unstable carbinolamine intermediate which then spontaneously decomposes to yield the N-desmethyl metabolite and formaldehyde (B43269).
Role of Rac N Desmethyl Bedaquiline D6 in Impurity Profiling and Stability Studies
Characterization of N-Desmethyl Bedaquiline (B32110) as a Process-Related Impurity
N-Desmethyl Bedaquiline is a key impurity of Bedaquiline, characterized by the removal of a methyl group from the dimethylamino moiety of the parent molecule. While it is well-documented as the main circulating metabolite of Bedaquiline formed in the body via N-demethylation, it is also considered a process-related impurity and a potential degradant. nih.gov Its formation can occur under specific chemical conditions that may be present during the synthesis, purification, or storage of the Bedaquiline active pharmaceutical ingredient (API). bohrium.com
The presence of acidic conditions or other demethylating agents during manufacturing can lead to the unintended conversion of Bedaquiline to its N-desmethyl derivative. bohrium.comresearchgate.net As regulatory guidelines, such as those from the International Council for Harmonisation (ICH), require impurities above a certain threshold (typically 0.10%) to be identified, quantified, and qualified, rigorous control over the levels of N-Desmethyl Bedaquiline is essential. nih.gov The racemic (rac) form indicates a mixture of stereoisomers, which is relevant if the synthesis or degradation process does not preserve the specific stereochemistry of the parent Bedaquiline molecule.
Analytical Methods for Impurity Detection and Quantification in Bedaquiline Formulations
A range of sophisticated analytical methods are employed to detect and quantify impurities in Bedaquiline formulations. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the foundational techniques for separating Bedaquiline from its related substances. nih.govhumanjournals.com
For highly sensitive and specific quantification, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. asm.orgnih.gov In these assays, rac-N-Desmethyl Bedaquiline-d6 is indispensable. As a stable isotope-labeled internal standard, it is chemically identical to the target analyte (N-Desmethyl Bedaquiline) but has a different mass due to the deuterium (B1214612) atoms. usbio.netpharmaffiliates.com When added to a sample at a known concentration, it co-elutes with the analyte and experiences identical conditions during sample preparation, chromatography, and ionization. This allows it to compensate for matrix effects and variations in instrument response, leading to highly accurate and precise quantification. asm.orgnih.gov
| Method | Column | Mobile Phase | Detection | Source |
|---|---|---|---|---|
| RP-HPLC | C18 Column (250 mm × 4.6 mm) | Methanol: Ammonium (B1175870) acetate (B1210297) buffer (pH 4) (90:10, v/v) | UV | humanjournals.com |
| UPLC-QTOFMS | Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm) | Gradient elution | Positive mode ESI-MS | nih.gov |
| LC-MS/MS | Not Specified | Not Specified | Positive ESI with Selected Reaction Monitoring (SRM) | asm.org |
| HPTLC | Silica gel 60 F254 TLC plates | Acetonitrile (B52724): Ethyl acetate (7:3 v/v) | Densitometry at 229 nm | rjptonline.orgproquest.com |
Investigation of Degradation Pathways Leading to N-Desmethyl Bedaquiline
Forced degradation studies are critical for identifying potential degradation products and establishing the intrinsic stability of a drug substance. These studies involve subjecting the API to stress conditions such as heat, light, humidity, oxidation, and a range of pH levels, as mandated by ICH guidelines. nih.gov
Investigations into Bedaquiline's stability have revealed that the molecule is susceptible to degradation under specific conditions. While generally stable under thermal, oxidative, and alkaline stress, significant degradation occurs in acidic and photolytic conditions. bohrium.comresearchgate.netnih.gov Notably, the formation of N-Desmethyl Bedaquiline (referred to as DP4 in some studies) has been explicitly identified as a degradation product under acidic stress. bohrium.comresearchgate.net For instance, treating Bedaquiline with 1 N HCl at elevated temperatures leads to its formation. nih.govthieme-connect.com This pathway underscores the importance of controlling pH during manufacturing and in the formulation of the final drug product to prevent the formation of this impurity over time.
| Stress Condition | Observation | Identified Degradant(s) | Source |
|---|---|---|---|
| Acidic Hydrolysis (e.g., 1 N HCl, 80°C) | Degradation observed | N-Desmethyl Bedaquiline (DP4) and other products | bohrium.comresearchgate.netnih.govthieme-connect.com |
| Alkaline Hydrolysis (e.g., 1 N NaOH) | Stable or minor degradation | Not specified | bohrium.comresearchgate.netnih.gov |
| Oxidative (e.g., H₂O₂) | Stable or degraded depending on conditions | Oxidative adducts | bohrium.comresearchgate.netnih.gov |
| Thermal (e.g., 80°C) | Stable | No significant degradation | bohrium.comresearchgate.netnih.gov |
| Photolytic | Degradation observed | Isomers and other products | bohrium.comresearchgate.net |
Application in Quality Control and Stability Assessment of Active Pharmaceutical Ingredients
The primary role of this compound in a pharmaceutical setting is to support the quality control (QC) and stability assessment of Bedaquiline API and its finished products. Its use as an internal standard is fundamental to the validation of stability-indicating analytical methods.
In quality control, these validated methods are used for the routine analysis of newly synthesized batches of Bedaquiline. By enabling precise quantification, this compound helps ensure that the level of the N-Desmethyl Bedaquiline impurity is below the acceptance criteria defined in the product's specifications. This is crucial for batch release and for ensuring that the product meets the stringent purity requirements of regulatory authorities.
During stability assessment, validated analytical methods are used to monitor the impurity profile of Bedaquiline over time under various storage conditions (e.g., temperature, humidity). The accurate data obtained using this compound allows for the reliable determination of the rate of formation of N-Desmethyl Bedaquiline. This information is essential for establishing the shelf-life and appropriate storage conditions for the drug, ensuring it remains safe and effective throughout its lifecycle.
Future Directions and Emerging Research Avenues for Deuterated Bedaquiline Analogs
Development of Novel Deuteration Methodologies
The synthesis of specifically labeled compounds like rac-N-Desmethyl Bedaquiline-d6 relies on the availability of efficient and selective deuteration methods. Research into novel methodologies for incorporating deuterium (B1214612) into complex heterocyclic scaffolds, such as the quinoline (B57606) core of Bedaquiline (B32110), is a burgeoning field. Traditional methods often require harsh conditions or multi-step syntheses, but recent advancements focus on more direct and milder approaches.
One promising strategy involves base-mediated hydrogen isotope exchange (HIE). For instance, using potassium tert-butoxide (KOtBu) as a base and deuterated dimethyl sulfoxide (B87167) (DMSO-d6) as the deuterium source has proven effective for the selective deuteration of quinolines and other nitrogen-containing heterocycles. researchgate.net This method allows for high deuterium incorporation in specific positions of the molecule under relatively mild conditions. researchgate.net Further research is aimed at expanding the substrate scope and improving the selectivity of these reactions, potentially using transition-metal-free conditions or novel catalytic systems to access diverse patterns of deuteration that are currently difficult to achieve. researchgate.netnih.gov The development of such methods is crucial for synthesizing next-generation deuterated analogs with tailored metabolic properties.
Exploration of this compound in Advanced Metabolic Profiling Techniques
In the realm of analytical chemistry, this compound is invaluable, primarily serving as a deuterated internal standard for mass spectrometry (MS) based techniques. clearsynth.com The use of stable isotope-labeled internal standards is considered the gold standard in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS). scispace.com
The key advantage of using a deuterated standard like this compound is that it is chemically almost identical to the non-deuterated analyte (the metabolite, N-Desmethyl Bedaquiline). researchgate.net This similarity ensures that it behaves nearly identically during sample preparation, extraction, and chromatographic separation. texilajournal.com However, its increased mass allows it to be distinguished from the analyte by the mass spectrometer. This co-elution and similar ionization behavior effectively compensates for variations in sample processing and matrix effects, which are common issues in complex biological samples that can suppress or enhance the analyte signal. clearsynth.comtexilajournal.com The result is significantly improved precision, accuracy, and reliability in the quantification of drug metabolites. nih.gov
Advanced metabolic profiling, or metabolomics, relies heavily on such high-quality quantitative data to understand the complex metabolic changes induced by a drug. thermofisher.comnih.gov The use of this compound enables researchers to accurately track the formation and elimination of Bedaquiline's primary metabolite, providing crucial data for pharmacokinetic modeling and drug-drug interaction studies. clearsynth.comthermofisher.com
Table 1: Applications of Deuterated Internal Standards in Metabolic Profiling
This table summarizes the key applications and advantages of using deuterated internal standards like this compound in advanced analytical techniques.
| Application Area | Technique | Key Advantage of Deuteration | Research Finding |
| Quantitative Analysis | LC-MS/MS | High precision and accuracy | Enables accurate determination of metabolite concentrations in biological matrices (e.g., plasma, tissue). clearsynth.com |
| Pharmacokinetic (PK) Studies | Mass Spectrometry | Correction for variability | Helps in understanding the absorption, distribution, metabolism, and excretion (ADME) of drugs. simsonpharma.com |
| Matrix Effect Compensation | LC-MS | Co-elution with analyte | Corrects for ion suppression or enhancement from complex sample components, ensuring reliable measurements. texilajournal.com |
| Method Validation | Chromatography | Robustness and reliability | Ensures that the analytical procedure is consistent and dependable across different experiments and labs. clearsynth.com |
| Metabolomics | HRAM-MS, QqQ MS | Accurate quantification | Facilitates the identification of novel biomarkers and the understanding of metabolic pathway perturbations. thermofisher.com |
Research into Alternative Biotransformation Pathways (Non-Human)
While the primary metabolism of Bedaquiline in humans involves N-demethylation by cytochrome P450 (CYP) enzymes, particularly CYP3A4, to form N-desmethyl Bedaquiline (M2), research into alternative pathways is essential for a complete understanding of the drug's disposition. oup.comnih.govnih.gov Non-human systems, including preclinical animal models and microbial systems, can reveal novel or species-specific metabolic pathways. mdpi.com
For example, studies on Bedaquiline analogues in Sprague Dawley rats have helped to characterize the formation of various desmethyl metabolites in vivo. mdpi.com Furthermore, the broader field of drug metabolism has documented many "unusual" biotransformation reactions that go beyond simple oxidation or conjugation. doi.orgresearchgate.net These can include complex cyclizations, dimerizations, or cleavages catalyzed by non-P450 enzymes. doi.org Investigating the metabolism of Bedaquiline and its deuterated analogs in diverse biological systems, such as different animal species or soil microorganisms, could uncover previously unknown biotransformation products. This knowledge is critical for environmental risk assessment and for understanding potential toxicological pathways that may not be prevalent in humans but could be significant in other organisms.
Potential for Stable Isotope Tracing in Mechanistic Pharmacology Studies
The use of stable isotope-labeled compounds like this compound extends beyond their role as analytical standards into the realm of mechanistic pharmacology. simsonpharma.com Stable isotope tracing is a powerful technique used to track the metabolic fate of a compound and elucidate its mechanism of action. By introducing a labeled molecule into a biological system, researchers can follow its transformation and incorporation into various metabolic networks. simsonpharma.com
For Bedaquiline, which targets the ATP synthase of Mycobacterium tuberculosis (M.tb), isotope tracing studies have already provided profound insights. nih.govnewtbdrugs.org Studies using 13C-labeled substrates have shown that Bedaquiline treatment redirects central carbon metabolism in M.tb, creating a vulnerable state. nih.gov The use of deuterated Bedaquiline analogs could complement these studies by directly tracing the drug and its metabolites within the bacteria or infected host cells. This allows for a more precise understanding of drug uptake, target engagement, and the downstream metabolic consequences. Advanced techniques like spatiotemporally resolved metabolomics using mass spectrometry imaging can even map the distribution of the deuterated drug and its related metabolites within specific tissues or cellular compartments, offering a deeper understanding of its pharmacological effects at a microregional level. researchgate.net
Q & A
Q. What are the optimal analytical methods for characterizing rac-N-Desmethyl Bedaquiline-d6 in preclinical studies?
To ensure accurate characterization, employ hyphenated techniques such as LC-MS/MS for quantifying isotopic purity and NMR spectroscopy (e.g., H, C, and H NMR) to confirm structural integrity and deuterium incorporation . Validate methods using calibration curves with certified reference standards, and report limits of detection (LOD) and quantification (LOQ) in biological matrices. For isotopic analysis, use mass spectrometry with high-resolution settings to distinguish between deuterated and non-deuterated species .
Q. How should researchers design controlled experiments to assess the metabolic stability of this compound?
Utilize hepatocyte or microsomal incubation assays under standardized conditions (pH 7.4, 37°C) with NADPH regeneration systems. Include controls for non-enzymatic degradation and matrix effects. Quantify metabolites via time-course sampling (e.g., 0, 15, 30, 60, 120 minutes) and normalize data to parent compound depletion rates. Triplicate runs and statistical validation (e.g., ANOVA) are critical to ensure reproducibility .
Q. What protocols are recommended for synthesizing this compound with high isotopic purity?
Follow deuterium exchange or isotope-labeling synthesis under inert atmospheres to minimize protium contamination. Monitor reaction progress via inline FTIR or Raman spectroscopy to track deuterium incorporation. Post-synthesis, purify using preparative HPLC with deuterated solvents and validate purity via H NMR (>98% isotopic enrichment) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound across species?
Conduct comparative interspecies metabolic profiling using in vitro-in vivo extrapolation (IVIVE) models. Assess species-specific cytochrome P450 isoform activity (e.g., CYP3A4 vs. CYP2C19) and correlate with clearance rates. Use physiologically based pharmacokinetic (PBPK) modeling to account for differences in protein binding and tissue distribution. Discrepancies may arise from variations in metabolic pathways or isotopic effects on enzyme kinetics .
Q. What experimental designs are suitable for isolating isotopic effects on this compound’s binding affinity?
Implement surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to compare binding kinetics between deuterated and non-deuterated analogs. Control for solvent deuterium content and temperature fluctuations. A factorial design (e.g., 2x2 matrix: deuterated vs. non-deuterated compound × buffer conditions) can statistically isolate isotopic contributions to binding entropy/enthalpy .
Q. How should researchers address inconsistencies in stability data under varying storage conditions?
Perform accelerated stability studies (e.g., ICH Q1A guidelines) across pH ranges (2–9), temperatures (4°C to 40°C), and light exposure. Use multivariate analysis (MVA) to identify critical degradation factors (e.g., oxidation, hydrolysis). For conflicting results, validate via forced degradation studies with LC-MS/MS to track degradation pathways and identify labile deuterium positions .
Methodological Challenges
Q. What strategies mitigate isotopic interference in quantifying this compound in complex matrices?
Employ matrix-matched calibration standards and stable isotope internal standards (SIS) (e.g., C-labeled analogs) to correct for ion suppression/enhancement in mass spectrometry. Use high-resolution mass spectrometers (HRMS) in SIM or MRM mode to resolve isotopic clusters from background noise .
Q. How can researchers validate the biological relevance of deuterium-induced pharmacokinetic changes?
Design knockout/knockin animal models to assess whether deuterium substitution alters target engagement or toxicity profiles. Combine in vivo PK studies with ex vivo tissue imaging (MALDI-TOF) to spatially resolve isotopic distribution and correlate with efficacy endpoints .
Theoretical and Analytical Frameworks
Q. How does deuterium incorporation influence the QSAR (Quantitative Structure-Activity Relationship) of this compound?
Apply molecular dynamics simulations to compare hydrogen-deuterium bond lengths and vibrational frequencies. Use density functional theory (DFT) to model isotopic effects on electronic properties and lipophilicity (logP). Validate predictions with experimental solubility and permeability assays (e.g., PAMPA) .
Q. What statistical approaches are robust for analyzing small-sample datasets in deuterated drug studies?
Use Bayesian hierarchical models to pool data across experiments while accounting for inter-study variability. For non-normal distributions, apply non-parametric bootstrapping or Mann-Whitney U tests . Report effect sizes (Cohen’s d) and confidence intervals to contextualize significance .
Data Presentation Guidelines
| Parameter | Analytical Method | Key Metrics | Reference |
|---|---|---|---|
| Isotopic Purity | H NMR | >98% enrichment, δ (ppm) shifts | |
| Pharmacokinetic Half-life | LC-MS/MS | , AUC, | |
| Binding Affinity | SPR/ITC | , ΔG, ΔH |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
